molecular formula C4H8F2O2 B1465063 2-(2,2-Difluoroethoxy)ethanol CAS No. 853005-07-9

2-(2,2-Difluoroethoxy)ethanol

Cat. No. B1465063
M. Wt: 126.1 g/mol
InChI Key: LAKNGWDSWAOQHA-UHFFFAOYSA-N
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Description

“2-(2,2-Difluoroethoxy)ethanol” is a research chemical with the CAS Number: 853005-07-9 . It has a molecular weight of 126.1 and is used in the preparation of benzylbenzene glycoside derivatives as antidiabetic agents .


Synthesis Analysis

The synthesis of “2-(2,2-Difluoroethoxy)ethanol” involves the use of compound D1 and compound F dissolved in tetraethylene glycol dimethyl ether. NaOH is added and the reaction is stirred at 140°C for 6 hours. The product is then filtered and distilled under reduced pressure to collect the target compound .


Molecular Structure Analysis

The molecular formula of “2-(2,2-Difluoroethoxy)ethanol” is C4H8F2O2 . The InChI code is 1S/C4H8F2O2/c5-4(6)3-8-2-1-7/h4,7H,1-3H2 . The compound has a monoisotopic mass of 126.049232 Da .


Physical And Chemical Properties Analysis

“2-(2,2-Difluoroethoxy)ethanol” is a liquid with a density of 1.1±0.1 g/cm³ . It has a boiling point of 159.4±30.0 °C at 760 mmHg . The compound has a topological polar surface area of 29.5 Ų .

Scientific Research Applications

  • Hydrogen Production from Ethanol : Research has demonstrated that ethanol can be used in the combined production and purification of hydrogen through redox processes, utilizing iron oxides as catalysts. This process, conducted at temperatures ranging from 625 to 750°C, results in a gas stream mainly comprising hydrogen and carbon monoxide, suitable for use in PEM fuel cells (Hormilleja et al., 2014).

  • Study of Binary Liquid Mixtures : Investigations into the thermodynamic and ultrasonic properties of binary liquid mixtures, including those with alkoxyethanols like 2-methoxy ethanol and 2-ethoxy ethanol, have been carried out. These studies help in understanding the molecular interactions and forces of association/disassociation between different molecules (Begum et al., 2013).

  • Electrooxidation Studies : The electrooxidation of ethanol on palladium electrodes in alkaline media has been studied using in situ Fourier Transform Infrared (FTIR) spectroscopy. This research reveals insights into the intermediates and products involved in ethanol oxidation, important for understanding fuel cell technologies (Zhou et al., 2010).

  • Dielectric Relaxation Studies : Research on the dielectric relaxation of 2(2-alkoxyethoxy)ethanol–water mixtures has been conducted, which helps in understanding the molecular dynamics and interaction in such mixtures. These studies are relevant for various applications in chemistry and materials science (Joshi et al., 2011).

  • Ethanol Oxidation in Fuel Cells : Studies on ethanol electrooxidation on carbon-supported platinum catalysts at elevated temperatures and pressures have been conducted. These are crucial for advancing fuel cell technologies, especially in understanding the reaction mechanisms and improving catalyst efficiency (Sun et al., 2009).

  • Catalytic Conversion of Ethanol : Research has explored the catalytic conversion of ethanol on metallic catalysts, providing insights into the mechanisms involved, such as the rake mechanism observed in Ni2P/SiO2 catalysts. This knowledge is vital for the development of efficient catalytic processes in chemical industries (Li et al., 2012).

  • Transdermal Resorption Studies : Investigations into the transdermal resorption of ethanol- and 2-propanol-containing disinfectants have been conducted, important for medical and health-related applications (Kirschner et al., 2007).

  • Diffusion Studies in Fluoroethanols : The self-diffusion of ethanols substituted with fluorine, including studies on 2,2-difluoroethanol, has been researched. This helps in understanding the molecular dynamics in fluoroethanols, which is significant in the context of their use in inducing conformational changes in peptides and proteins (Gross et al., 1998).

Safety And Hazards

The compound is considered hazardous. It has hazard statements H226, H315, H319, and H335 . Precautionary statements include P210, P280, and P303+P361+P353 .

Future Directions

While there is limited information on the future directions of “2-(2,2-Difluoroethoxy)ethanol”, it is a useful research chemical and may have potential applications in the development of antidiabetic agents .

properties

IUPAC Name

2-(2,2-difluoroethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2O2/c5-4(6)3-8-2-1-7/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKNGWDSWAOQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696612
Record name 2-(2,2-Difluoroethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)ethanol

CAS RN

853005-07-9
Record name 2-(2,2-Difluoroethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2-Difluoroethoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Yu, PE Rudnicki, Z Zhang, Z Huang, H Celik… - Nature Energy, 2022 - nature.com
Electrolyte engineering improved cycling of Li metal batteries and anode-free cells at low current densities; however, high-rate capability and tuning of ionic conduction in electrolytes …
Number of citations: 258 www.nature.com
Z Yu - 2022 - search.proquest.com
Lithium (Li)-ion batteries have become the pivot of modern energy storage due to their predominant role in powering consumer electronics and electric vehicles. However, with mature …
Number of citations: 0 search.proquest.com

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